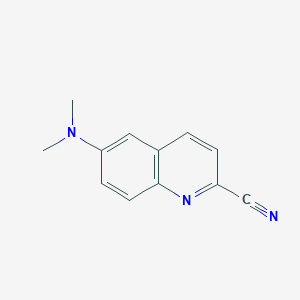
2-Quinolinecarbonitrile, 6-(dimethylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 2-Quinolinecarbonitrile, 6-(dimethylamino)- consists of a quinoline backbone with a carbonitrile group (C≡N) at the 2-position and a dimethylamino group ((CH3)2N-) at the 6-position. The InChI string representation of the molecule isInChI=1S/C10H6N2/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-6H .
Wissenschaftliche Forschungsanwendungen
Neuroprotection
This compound has demonstrated adequate neuroprotection against H2O2-induced cell death in PC12 neurons, which are cells derived from a pheochromocytoma of the rat adrenal medulla. It also shows metal chelating activity toward Fe2+, Cu2+, and Zn2+ ions, which can be beneficial in neurodegenerative diseases where metal homeostasis is disrupted .
Anticancer Activity
Quinoline derivatives, including 6-(dimethylamino)quinoline-2-carbonitrile, have been explored for their anticancer properties. Modifications at the C-3 and C-6 positions of quinoline scaffold have shown potent antiproliferative activity against various cancer cell lines .
Antibacterial and Antifungal Activities
Several quinoline derivatives exhibit a wide range of antibacterial and antifungal activities. These properties make them candidates for developing new treatments for infectious diseases caused by bacteria and fungi .
Anti-inflammatory Properties
The anti-inflammatory properties of quinoline derivatives are being studied for their potential to treat inflammatory diseases. This includes conditions like arthritis, where inflammation plays a key role in the disease process .
Antimalarial Applications
Quinoline derivatives have a long history of use in antimalarial drugs. Research continues to explore new quinoline-based compounds that can be effective against resistant strains of malaria .
Antidiabetic Effects
Research into quinoline derivatives has also shown potential antidiabetic effects, which could lead to new treatments for diabetes mellitus .
Photovoltaic Applications
Quinoline derivatives, including metal complexes, have been synthesized for third-generation photovoltaic applications. They are gaining popularity due to their promising properties in photovoltaic cells .
Anti-COVID-19 Potential
Recently, quinoline derivatives have been investigated for their potential applications against COVID-19, adding to their importance in medicinal chemistry industries .
Safety and Hazards
Eigenschaften
IUPAC Name |
6-(dimethylamino)quinoline-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c1-15(2)11-5-6-12-9(7-11)3-4-10(8-13)14-12/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENMOCFAGSKKRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)N=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Quinolinecarbonitrile, 6-(dimethylamino)- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2918366.png)
![N-(4-fluorophenyl)-2-{[4-(methylthio)phenyl]amino}pyridine-3-sulfonamide](/img/structure/B2918367.png)
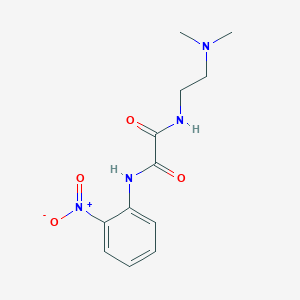
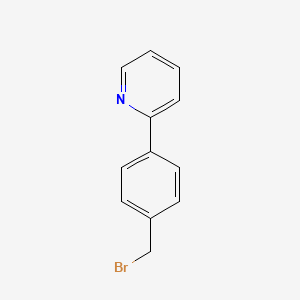

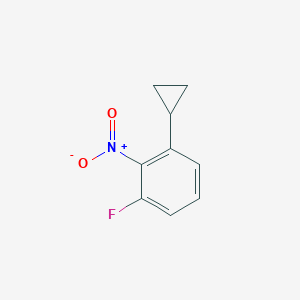
![3-(3-methylbutyl)-2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2918378.png)
![2-(2,4-Dimethylphenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2918379.png)
![4-[[(Z)-3-(1-Benzyl-3-pyridin-3-ylpyrazol-4-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2918380.png)
![2-(3-Fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2918381.png)
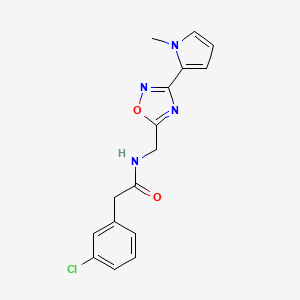
![3-{[(Pyridin-2-yl)methyl]amino}benzoic acid](/img/structure/B2918384.png)
![Tert-butyl 2-amino-2-[3-(trifluoromethyl)phenyl]acetate](/img/structure/B2918386.png)